tert-butyl N-(2,3-difluoropyridin-4-yl)carbamate
Description
tert-Butyl N-(2,3-difluoropyridin-4-yl)carbamate is a pyridine-based carbamate derivative characterized by a tert-butyl carbamate group attached to the 4-position of a 2,3-difluoropyridine ring. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of receptor-targeted molecules, as evidenced by its structural similarity to intermediates used in cannabinoid receptor research (e.g., N-adamantanyl series in Scheme 2, ).
Properties
Molecular Formula |
C10H12F2N2O2 |
|---|---|
Molecular Weight |
230.21 g/mol |
IUPAC Name |
tert-butyl N-(2,3-difluoropyridin-4-yl)carbamate |
InChI |
InChI=1S/C10H12F2N2O2/c1-10(2,3)16-9(15)14-6-4-5-13-8(12)7(6)11/h4-5H,1-3H3,(H,13,14,15) |
InChI Key |
MLVNYBOICDAPBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=NC=C1)F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl N-(2,3-difluoropyridin-4-yl)carbamate typically involves the reaction of 2,3-difluoropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
tert-Butyl N-(2,3-difluoropyridin-4-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl N-(2,3-difluoropyridin-4-yl)carbamate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the development of bioactive compounds for research purposes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(2,3-difluoropyridin-4-yl)carbamate depends on its specific applicationThe pathways involved would vary based on the biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Key Observations :
- Fluorine vs. Chlorine/Nitro Groups: The difluoro substitution in the target compound provides moderate electron-withdrawing effects compared to the stronger electron-deficient nature of Cl and NO₂ groups in ’s compound. This impacts reactivity in nucleophilic aromatic substitution (e.g., slower reactions than nitro-substituted analogs) .
- Iodo vs. Fluoro Substituents : Iodo derivatives (e.g., ) are preferred for metal-catalyzed coupling reactions, whereas fluoro groups enhance bioavailability and blood-brain barrier penetration in drug candidates .
Pharmacological and Industrial Relevance
- Cannabinoid Receptor Targeting: Carbamates with adamantane or bicyclic moieties (, Scheme 2) are intermediates in CB2 agonist development. The 2,3-difluoro substitution may mimic steric and electronic features of adamantane derivatives .
- Solubility and Stability : Fluorine substituents improve solubility in lipid membranes compared to bulkier groups (e.g., tert-butyl N-[cis-3-methylpiperidin-4-yl]carbamate in ).
Biological Activity
Tert-butyl N-(2,3-difluoropyridin-4-yl)carbamate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₉H₁₃F₂N₂O₂
- Molecular Weight : 202.21 g/mol
- CAS Number : [not provided in search results]
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its inhibitory effects on various biological targets. The compound's structure suggests potential interactions with enzymes and receptors involved in disease pathways.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes that play crucial roles in cellular signaling pathways. For instance, it may interact with the ENL YEATS domain, which is implicated in leukemia cell growth regulation .
- Antioxidative Properties : Preliminary studies indicate that this compound may exhibit antioxidative properties, potentially reducing oxidative stress within cells .
Case Study 1: ENL YEATS Domain Inhibition
A high-throughput screening identified small molecules that inhibit the ENL YEATS domain, with some compounds exhibiting IC₅₀ values below 100 nM. Although specific data for this compound was not highlighted, its structural similarities suggest it could share this inhibitory capacity .
Case Study 2: Antioxidative Activity
Research has demonstrated the antioxidative capabilities of related compounds within the same chemical class. The Folin-Ciocalteu assay was employed to assess total antioxidant capacity, indicating that compounds like this compound could effectively reduce oxidants in biological assays .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
